molecular formula C10H11NO4 B1330112 3-[(2-Hydroxybenzoyl)amino]propanoic acid CAS No. 6292-94-0

3-[(2-Hydroxybenzoyl)amino]propanoic acid

Cat. No. B1330112
CAS RN: 6292-94-0
M. Wt: 209.2 g/mol
InChI Key: QFHIOEUDLWISBO-UHFFFAOYSA-N
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Description

“3-[(2-Hydroxybenzoyl)amino]propanoic acid” is a compound that falls under the category of amino acids . Amino acids are organic compounds that combine to form proteins. They contain an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids .

Scientific Research Applications

Materials Science and Liquid Crystal Research One significant application of compounds derived from 3-hydroxybenzoic acid is in the synthesis of materials with unique properties, such as liquid crystals. For instance, Reddy and Sadashiva (2004) reported the synthesis of new compounds from 3-hydroxybenzoic acid, demonstrating their utility in creating polar partial bilayer biaxial smectic A phases, which are antiferroelectric in nature. This research highlights the potential of these compounds in developing advanced materials for display technologies and other applications requiring controlled optical properties (Reddy & Sadashiva, 2004).

Biochemical Applications In the realm of biochemistry, derivatives of 3-hydroxybenzoic acid have been explored for their potential to modulate biological processes. For example, studies have investigated the effects of parabens, which are esters of p-hydroxybenzoic acid, on adipocyte differentiation. These compounds have been shown to promote adipogenesis in murine 3T3-L1 cells, indicating their influence on adipocyte-specific markers and lipid accumulation. This research contributes to our understanding of how certain chemicals can impact cellular differentiation and metabolic diseases (Hu et al., 2013).

properties

IUPAC Name

3-[(2-hydroxybenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-8-4-2-1-3-7(8)10(15)11-6-5-9(13)14/h1-4,12H,5-6H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHIOEUDLWISBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978739
Record name N-[Hydroxy(2-hydroxyphenyl)methylidene]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Hydroxybenzoyl)amino]propanoic acid

CAS RN

6292-94-0
Record name NSC9983
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[Hydroxy(2-hydroxyphenyl)methylidene]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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